molecular formula C14H18N6O2S B2806439 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine CAS No. 2415566-25-3

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

Cat. No.: B2806439
CAS No.: 2415566-25-3
M. Wt: 334.4
InChI Key: PMXSTUJVGDKQOW-UHFFFAOYSA-N
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Description

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine likely involves multi-step organic synthesis. Typical steps might include:

    Formation of the Imidazole Ring: This could involve the cyclization of a precursor containing an amine and a nitrile group.

    Sulfonylation: Introduction of the sulfonyl group to the imidazole ring using reagents like sulfonyl chlorides.

    Pyrimidine Ring Formation: This might involve the condensation of a suitable precursor with a formamide derivative.

    Cyclization to Form the Hexahydropyrrolo[3,4-c]pyrrole Core: This could be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or pyrimidine rings.

    Reduction: Reduction reactions could target the sulfonyl group or the heterocyclic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential application in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine would depend on its specific biological target. It could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Influencing cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds with similar imidazole rings.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings.

    Sulfonyl-Containing Compounds: Compounds with similar sulfonyl groups.

Uniqueness

The uniqueness of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

5-(1H-imidazol-5-ylsulfonyl)-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-10-2-3-16-14(18-10)19-5-11-7-20(8-12(11)6-19)23(21,22)13-4-15-9-17-13/h2-4,9,11-12H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXSTUJVGDKQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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